1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-11-8-9-13(19)10-15(11)23-12(2)17(21-22-23)18(24)20-14-6-4-5-7-16(14)25-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMCIAUTRNACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 392.78 g/mol
- CAS Number : 1260918-63-5
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,3-triazoles exhibit notable anticancer properties. For instance, compounds similar to the one have shown significant antiproliferative activity against various cancer cell lines. A comparative analysis of different triazole derivatives indicated that they can inhibit cancer cell proliferation through various mechanisms:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. For example, certain triazole compounds exhibited IC50 values in the range of 1.95–4.24 μM for TS inhibition, which is significantly lower than that of standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been explored. Studies have reported that certain derivatives exhibit effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolism.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Certain triazole compounds possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Study 1: Antiproliferative Effects
A study focusing on a series of triazole derivatives reported that several compounds showed significant cytotoxicity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The best-performing derivative had an IC50 value as low as 1.1 μM against MCF-7 cells .
Study 2: Antimicrobial Efficacy
In another study, a set of synthesized triazole compounds was evaluated for their antimicrobial properties. Compounds demonstrated effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally analogous to several 1,2,3-triazole-4-carboxamides reported in the literature, differing primarily in substituent patterns:
Key Observations :
- Substituent Position : The 5-chloro-2-methylphenyl group in the target compound enhances lipophilicity compared to analogues with simple phenyl or 4-methoxyphenyl groups .
- Amide Linkage: The 2-methoxyphenyl amide moiety may improve metabolic stability relative to alkyl or cyano-substituted amides .
- Synthetic Yields : Yields for triazole carboxamides range from 60–93%, depending on coupling agents (e.g., EDCI/HOBt vs. thionyl chloride) and reaction conditions .
Spectral and Crystallographic Comparisons
- 1H-NMR : The target compound’s methyl groups (5-methyl, 2-methylphenyl) resonate at δ ~2.4–2.6 ppm, consistent with analogues . The methoxy proton typically appears at δ ~3.8–3.9 ppm .
- Crystallography : SHELX refinement of related compounds reveals planar triazole cores with dihedral angles of 10–30° between aryl substituents, suggesting moderate conjugation .
Q & A
Q. What are the optimal synthetic routes for 1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, such as cyclization of substituted anilines with isocyanides, followed by azide-alkyne Huisgen cycloaddition (click chemistry). Key steps include:
- Condensation : Reacting 5-chloro-2-methylaniline with 2-methoxyphenyl isocyanide to form a carboximidoyl chloride intermediate.
- Cyclization : Treating the intermediate with sodium azide to generate the triazole core.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product, confirmed via HPLC (≥95% purity) and NMR spectroscopy .
Critical Parameters : - Temperature control during azide addition (20–25°C) to prevent side reactions.
- Use of anhydrous solvents (e.g., dioxane) to avoid hydrolysis.
Basic Research Question
Q. How can researchers address low aqueous solubility of this compound in biological assays?
Methodological Answer: Low solubility (common in triazole derivatives) can be mitigated via:
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Test buffered solutions (pH 6.8–7.4) to enhance ionization of the carboxamide group.
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine/cholesterol) to improve bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy.
Advanced Research Question
Q. What computational strategies can predict binding interactions of this compound with kinase targets, and how can results be validated experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, MAPK). Focus on hydrogen bonding with methoxyphenyl groups and hydrophobic interactions with the triazole core.
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability.
- Experimental Validation :
- SPR/BLI : Measure binding kinetics (KD, kon/koff) using surface plasmon resonance or bio-layer interferometry.
- Enzyme Inhibition Assays : Test IC50 values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Advanced Research Question
Q. How should researchers design experiments to resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability across studies)?
Methodological Answer: Contradictions may arise from assay conditions or target selectivity. Address via:
Standardized Protocols :
- Use identical buffer systems (e.g., Tris-HCl pH 7.5, 10 mM MgCl₂).
- Normalize enzyme concentrations (e.g., 10 nM EGFR).
Selectivity Profiling :
- Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects.
Statistical Analysis :
- Apply Design of Experiments (DoE) to optimize assay parameters (e.g., temperature, substrate concentration) .
Data Reconciliation :
- Compare with structural analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl derivatives) to identify substituent-dependent trends .
Advanced Research Question
Q. What strategies are recommended for in vivo pharmacokinetic (PK) studies of this compound, given its metabolic instability?
Methodological Answer:
- Metabolic Stability :
- Perform microsomal assays (human/rodent liver microsomes) to identify major metabolites (e.g., CYP3A4-mediated demethylation).
- PK Optimization :
- Introduce deuterium at metabolically vulnerable sites (e.g., methoxy groups) to prolong half-life.
- Formulate as a prodrug (e.g., ester derivatives) for enhanced absorption.
- In Vivo Validation :
- Administer intravenously (1 mg/kg) in rodent models; collect plasma samples at 0, 1, 4, 8, 24 h.
- Quantify using LC-MS/MS (LOQ: 1 ng/mL) .
Basic Research Question
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
| Technique | Key Parameters | Application |
|---|---|---|
| 1H/13C NMR | δ 7.2–8.1 ppm (aromatic H), δ 3.8 ppm (OCH3) | Confirm substitution pattern and purity |
| HPLC-MS | C18 column, 0.1% formic acid/ACN gradient | Quantify purity (>95%) and detect impurities |
| FTIR | 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole) | Functional group verification |
| X-ray Crystallography | Space group P21/c, Z = 4 | Resolve 3D structure and intermolecular interactions |
Advanced Research Question
Q. How can researchers leverage machine learning (ML) to optimize reaction yields for derivatives of this compound?
Methodological Answer:
- Dataset Curation : Compile reaction data (e.g., solvent, catalyst, temperature, yield) from literature (50+ entries).
- Feature Engineering : Encode substituent effects (e.g., Hammett σ values for aryl groups).
- Model Training :
- Use random forest or gradient boosting (scikit-learn) to predict yields.
- Validate via 5-fold cross-validation (R² > 0.85).
- Experimental Validation :
- Test top-predicted conditions (e.g., Pd/C catalyst, 80°C) and compare yields .
Advanced Research Question
Q. What mechanistic insights explain the compound’s selectivity for protein kinase inhibition over related isoforms?
Methodological Answer:
- Structural Analysis :
- Compare co-crystal structures (e.g., PDB entries) to identify key residues (e.g., gatekeeper Met796 in EGFR).
- Free Energy Calculations :
- Compute binding free energy (ΔG) via MM-PBSA for wild-type vs. mutant kinases.
- Mutagenesis Studies :
- Engineer kinase mutants (e.g., T790M EGFR) and measure IC50 shifts.
- Findings :
- The 5-chloro-2-methylphenyl group sterically clashes with bulkier residues in non-target kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
